molecular formula C18H15ClN2O3 B2787282 3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 303034-29-9

3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2787282
CAS No.: 303034-29-9
M. Wt: 342.78
InChI Key: WLDXMRQKWLUXCI-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is a maleimide-based compound supplied for non-human research applications. This chemical belongs to a class of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives that have been investigated in scientific studies for their potential as targeted therapeutics. Research indicates that these derivatives are designed to act as small-molecular, multikinase inhibitors. They have demonstrated the potential to form stable complexes with the ATP-binding domains of key growth factor receptors, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The interaction with these receptors, which are strongly associated with colon malignancies, suggests a promising mechanism for antitumor activity. The product has a molecular formula of C18H15ClN2O3 and a molecular weight of 342.78 g/mol. This product is intended for research purposes only and is not approved for human, therapeutic, or veterinary use.

Properties

IUPAC Name

3-chloro-4-(4-methoxyanilino)-1-(4-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-3-7-13(8-4-11)21-17(22)15(19)16(18(21)23)20-12-5-9-14(24-2)10-6-12/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDXMRQKWLUXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione, also known by its chemical formula C18H15ClN2O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential applications in cancer treatment.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorine atom and various aromatic groups, which contribute to its biological properties. The presence of the methoxy group on the phenyl ring is particularly significant as it may enhance lipophilicity and biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione compounds exhibit promising antitumor activities. In particular, studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant inhibitory effects on colon cancer cell lines such as HCT-116 and SW-620, with GI50 values ranging from 1.0×108 M1.0\times 10^{-8}\text{ M} to 1.6×108 M1.6\times 10^{-8}\text{ M} .
  • In vivo Studies : It has been shown to reduce tumor growth in animal models of chemically induced colon cancer .

The mechanism by which this compound exerts its biological effects primarily involves interaction with key growth factor receptors:

  • Targeting EGFR and VEGFR : The compound has been found to form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR2). This interaction is crucial for inhibiting their respective signaling pathways involved in tumor growth and angiogenesis .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 3,4-dichloro-1H-pyrrole-2,5-dione.
  • Reactions : The compound is treated with appropriate amines under controlled conditions to introduce the methoxy and methyl groups.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Study 1: Antiproliferative Activity

A study conducted by Kuznietsova et al. (2016) evaluated various pyrrole derivatives for their antiproliferative properties against colon cancer cell lines. The results indicated that modifications to the side groups significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Study 2: Interaction with Lipid Membranes

Another investigation assessed how these compounds interact with lipid bilayers. It was found that they could alter membrane properties, indicating potential mechanisms for cellular uptake and bioactivity . This suggests that not only do these compounds target specific proteins but may also disrupt cellular membranes, leading to increased permeability or altered signaling.

Data Summary

Compound NameStructureBiological ActivityTarget
This compoundStructureInhibits growth of colon cancer cells (GI50 ~ 1.0×108 M1.0\times 10^{-8}\text{ M})EGFR, VEGFR
Derivative 2a-Antioxidant properties; low toxicity-

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrrole derivatives, including 3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione, exhibit promising anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported the synthesis of novel pyrrole derivatives that demonstrated significant cytotoxicity against breast cancer cells, suggesting that modifications to the pyrrole structure can enhance anticancer efficacy .

Enzyme Inhibition

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. A recent study highlighted the design and synthesis of polysubstituted pyrrole derivatives aimed at selectively inhibiting AChE. The results indicated that certain derivatives exhibited enhanced inhibitory activity compared to standard drugs .

Neuroprotective Effects

Given its AChE inhibitory properties, this compound may serve as a lead compound in developing neuroprotective agents. Its ability to cross the blood-brain barrier and modulate neurotransmitter levels positions it as a candidate for further investigation in neuropharmacology .

Antimicrobial Activity

Pyrrole derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of functional groups like methoxy and chloro enhances their conductivity and stability, making them attractive materials for electronic devices .

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Pyrrole DerivativesIdentified compounds with high AChE inhibition potential; structure-activity relationship established.
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; suggested further exploration for drug development.
Organic ElectronicsEvaluated the electrical properties of pyrrole derivatives; promising results for use in OLEDs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing effects of the dione and phenyl groups activate the C3-chloro substituent for nucleophilic substitution. Common reagents and outcomes include:

Reagent/ConditionsProduct FormedYieldSource
Primary amines (e.g., NH₃, RNH₂)3-Amino derivatives65–80%
Thiols (e.g., RSH)Thioether-linked analogs55–70%
Hydroxide (KOH/EtOH)Hydroxylated pyrrole-dione derivatives40–60%

Oxidation Reactions

The dione moiety and aromatic rings undergo selective oxidation:

Dione Oxidation

  • Reagent : Ozone or KMnO₄

  • Product : Cleavage of the dione ring to form dicarboxylic acid derivatives.

  • Conditions : Anhydrous DCM, −78°C (ozone) or aqueous acidic medium (KMnO₄).

Aromatic Ring Oxidation

  • Reagent : H₂O₂/FeSO₄

  • Product : Hydroxylation at the para position of the 4-methylphenyl group.

  • Yield : 30–45% .

Reduction Reactions

The dione and imine groups are susceptible to reduction:

ReagentTarget SiteProductYieldSource
NaBH₄/MeOHDione carbonylsDihydroxy-pyrrolidine derivative75%
H₂/Pd-CAromatic chloroDechlorinated analog90%

Cycloaddition and Heterocycle Formation

The compound participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):

Reaction PartnerConditionsProductApplicationSource
Maleic anhydrideToluene, 110°CFused bicyclic lactamBioactive scaffolds
Acetylenes (Cu catalysis)DMF, 80°CPyrrolo-pyrazine derivativesOptoelectronic materials

Amino Group Reactivity

The (4-methoxyphenyl)amino group undergoes:

  • Acylation : Acetic anhydride/pyridine → N-acetylated product (85% yield) .

  • Diazo Coupling : With aryl diazonium salts to form azo dyes (λₐᵦₛ = 450–500 nm) .

Comparative Reactivity Table

The table below compares reaction outcomes with structurally related compounds:

Compound ModificationReactivity with Cl⁻Oxidation StabilityReduction Efficiency
3-Chloro-4-anilino-pyrrole-dioneHighModerateHigh
3-Nitro analogLowLowModerate
3-Methoxy analogInertHighLow

Data aggregated from , , and .

Mechanistic Insights

  • Chloro Substitution : Proceeds via an SNAr mechanism, facilitated by resonance stabilization from the dione .

  • Dione Reduction : Single-electron transfer (SET) pathways dominate with NaBH₄, forming stable enolate intermediates .

Comparison with Similar Compounds

Kinase Inhibition and Anticancer Activity

  • MI-1: Demonstrates ATP-competitive inhibition of tyrosine kinases (e.g., VEGFR2, EGFR), with IC₅₀ values in the nanomolar range.
  • SB216763 (GSK-3 Inhibitor) : A structurally distinct maleimide analog (3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione) highlights how aryl substitutions dictate target specificity. SB216763 inhibits GSK-3β with IC₅₀ = 34 nM .

Cytotoxicity and DNA Interaction

  • MI-1 : Induces apoptosis in leukemia (Jurkat) and breast cancer (MCF-7) cells via DNA intercalation and ROS generation .
  • 3-Chloro-1-(5-Cl-2-MeO-phenyl)-4-(4-MeO-anilino): The dual chloro substituents may enhance DNA alkylation, similar to platinum-based chemotherapeutics .
  • 3-[(3-Cl-4-OH-phenyl)amino]-4-(3-Cl-phenyl)-1H-pyrrole-2,5-dione: Exhibits DNA-binding activity via intercalation, as confirmed by fluorescence quenching assays .

Solubility and Bioavailability

  • MI-1 : Poor aqueous solubility (logP = 3.8) limits its clinical application. Polymeric carriers (e.g., PEGMA-co-DMM) have been used to improve delivery .
  • Target Compound: The 4-methylphenyl group may lower solubility compared to polar substituents (e.g., hydroxyl or carboxyl), though the 4-methoxyphenylamino group could mitigate this via hydrogen bonding.

Research Findings and Implications

Substituent-Driven Activity : Chloro and methoxy groups at positions 3 and 4 are critical for kinase inhibition and DNA interaction, respectively. Trifluoromethyl groups (MI-1) enhance potency but worsen solubility .

Solubility Challenges: Hydrophobic substituents (e.g., 4-methylphenyl) necessitate formulation strategies, such as nanoparticle encapsulation or prodrug development, to improve bioavailability.

Target Specificity: Minor structural changes (e.g., dimethoxy vs. monomethoxy) significantly alter biological targets, as seen in GSK-3 vs. tyrosine kinase inhibitors .

Q & A

Q. What are the established synthetic routes for 3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of 4-methoxyaniline with a maleic anhydride derivative to form the pyrrole-dione core.
  • Step 2 : Chlorination at the 3-position using reagents like POCl₃ or NCS (N-chlorosuccinimide).
  • Step 3 : Introduction of the 4-methylphenyl group via nucleophilic substitution or coupling reactions.

Q. Key Considerations :

  • Solvent selection (e.g., toluene or DMF) impacts reaction yield and purity.
  • Reaction monitoring via TLC and NMR ensures intermediate stability and product formation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and methylphenyl groups). The aromatic region (δ 6.5–8.0 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₆ClN₂O₃, theoretical MW: 358.08) and isotopic patterns.
  • X-ray Crystallography : Resolves bond angles and torsion angles, critical for understanding steric effects (see Advanced Questions) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Software : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
  • Protocol :
    • Integrate high-resolution data (d-spacing < 0.8 Å) to minimize overfitting.
    • Apply restraints for disordered groups (e.g., methoxyphenyl rotamers).
    • Validate refinement with R-factor convergence (< 5%) and Δ/σ < 0.001.

Case Study : A structurally analogous pyrrole-dione derivative (PubChem CID 1008080-67-8) showed improved refinement accuracy using SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

Q. What computational strategies are effective in modeling this compound’s enzyme inhibition mechanisms?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like tyrosinase. Focus on the chloro and methoxyphenyl groups for hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

Example : A related maleimide derivative demonstrated nanomolar inhibition of kinases via π-π stacking between the pyrrole-dione core and catalytic lysine residues .

Q. How do substituent variations impact solubility and bioactivity?

  • Solubility : The 4-methylphenyl group reduces aqueous solubility compared to unsubstituted analogs, while the methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) .
  • Bioactivity : Chlorine at the 3-position is critical for electrophilic reactivity, enabling covalent binding to cysteine residues in enzyme active sites .

Q. How can conflicting data on reaction yields be resolved during optimization?

  • Systematic Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., temperature, catalyst loading).
  • Case Example : A 20% yield discrepancy in chlorination steps was traced to residual moisture; adding molecular sieves improved consistency to ±5% .

Q. What safety protocols are essential for handling this compound?

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloro group.
  • PPE : Use nitrile gloves and fume hoods due to potential irritant properties (analogous to structurally similar compounds) .

Q. How does this compound compare to other pyrrole-dione derivatives in drug discovery?

  • Unique Features : The 4-methoxyphenylamino group provides distinct hydrogen-bonding capacity compared to diethylamino or trifluoromethyl analogs.
  • Biological Relevance : Demonstrated antineoplastic activity in kinase inhibition assays, outperforming non-chlorinated derivatives by 10-fold in IC₅₀ values .

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